An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and Its Isomeric Landscape
An In-depth Technical Guide to (3,4-Dihydro-2H-pyran-6-yl)methanol and Its Isomeric Landscape
Abstract
This technical guide provides a detailed examination of the physical, chemical, and spectroscopic properties of hydroxymethyl-substituted dihydropyrans, a class of heterocyclic compounds with significant utility in synthetic organic chemistry. Initial investigation into the specific isomer, (3,4-Dihydro-2H-pyran-6-yl)methanol (CAS 72081-17-5), revealed a notable scarcity of comprehensive data in publicly accessible scientific literature and databases. Consequently, this guide will present the available information for the 6-yl isomer and, to provide a thorough and practical resource for researchers, will focus in-depth on the well-characterized and structurally related isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8). This compound serves as an exemplary model for understanding the synthesis, reactivity, and application of this chemical class. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of these valuable synthetic building blocks.
Introduction to Hydroxymethyl-Substituted Dihydropyrans
The 3,4-dihydro-2H-pyran ring system is a foundational heterocyclic motif present in numerous natural products and serves as a versatile intermediate in organic synthesis. The enol ether functionality within the ring is highly reactive and allows for a diverse range of chemical transformations. The addition of a hydroxymethyl (-CH₂OH) group creates a bifunctional molecule, combining the reactivity of the dihydropyran ring with that of a primary alcohol. This dual functionality makes these compounds valuable linkers and building blocks, particularly in the synthesis of complex molecules and for creating tetrahydropyran (THP) ethers, a common protecting group for alcohols.[1]
The Target Isomer: (3,4-Dihydro-2H-pyran-6-yl)methanol
(3,4-Dihydro-2H-pyran-6-yl)methanol, with the Chemical Abstracts Service (CAS) number 72081-17-5, is the specific isomer requested for this guide. Despite its simple structure, detailed characterization data is sparse in current literature.
Known Physical and Chemical Properties
Available data, primarily from safety data sheets provided by chemical suppliers, is limited. Most critical physical constants have not been formally documented in readily available sources.
| Property | Value | Source |
| CAS Number | 72081-17-5 | [2] |
| Molecular Formula | C₆H₁₀O₂ | [2] |
| Molecular Weight | 114.14 g/mol | [2] |
| Physical State | Not available | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Not available | [2] |
Safety and Handling
GHS hazard classifications indicate that (3,4-Dihydro-2H-pyran-6-yl)methanol is an irritant.[2]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
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Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
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Incompatible Materials: Strong oxidizing agents.[2]
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Hazardous Decomposition Products: Carbon oxides upon combustion.[2]
Due to the significant gaps in the available data for the 6-yl isomer, the remainder of this guide will focus on the extensively studied (3,4-Dihydro-2H-pyran-2-yl)methanol . This isomer provides a robust foundation for understanding the chemical behavior and utility of this class of compounds.
In-Depth Analysis of (3,4-Dihydro-2H-pyran-2-yl)methanol
This section provides a comprehensive overview of (3,4-Dihydro-2H-pyran-2-yl)methanol (CAS 3749-36-8), a key building block in organic synthesis, often used as a linker or in the formation of biocompatible polymers.[3]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 3749-36-8 | [4] |
| Synonyms | 2-Hydroxymethyl-3,4-dihydro-2H-pyran, DHP Linker | [3][4] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point | 92-93 °C at 25 mmHg | [4] |
| Density | 1.101 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.478 | [4] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Pathways
The synthesis of dihydropyran derivatives can be achieved through several routes. A prevalent method involves the hetero-Diels-Alder reaction, which constructs the six-membered ring system with high efficiency. For 2-substituted dihydropyrans, the reaction between an α,β-unsaturated aldehyde and a vinyl ether is a common strategy.
Caption: General workflow for synthesis via Hetero-Diels-Alder reaction.
A common precursor for (3,4-Dihydro-2H-pyran-2-yl)methanol is acrolein, which can undergo a hetero-Diels-Alder reaction with a vinyl ether, followed by subsequent chemical modifications to yield the target primary alcohol.
Chemical Reactivity and Key Applications
The reactivity of (3,4-Dihydro-2H-pyran-2-yl)methanol is dominated by two key functional groups: the enol ether within the dihydropyran ring and the primary alcohol.
1. Reactions of the Enol Ether: The carbon-carbon double bond is electron-rich, making it susceptible to electrophilic addition. This reactivity is famously exploited in the protection of alcohols. Under mild acid catalysis, the dihydropyran reacts with an alcohol to form a tetrahydropyranyl (THP) ether, which is stable to a wide range of conditions (e.g., Grignard reagents, organolithiums, hydrides) but can be easily cleaved with aqueous acid.[1]
2. Reactions of the Primary Alcohol: The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The selective oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is a key step in the synthesis of potent adenosine A₂A and A₃ receptor agonists, highlighting its importance in drug development.[6]
Caption: Key reactions and applications of (3,4-Dihydro-2H-pyran-2-yl)methanol.
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation to 3,4-Dihydro-2H-pyran-2-carboxaldehyde [6]
This protocol describes the selective oxidation of the primary alcohol to an aldehyde, a critical transformation for its use in pharmaceutical synthesis. The causality for choosing this method lies in its mild conditions, which prevent over-oxidation and preserve the sensitive enol ether moiety.
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Materials:
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(R)-3,4-dihydro-2H-pyran-2-methanol (14.0 g, 122.8 mmol)
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(Diacetoxyiodo)benzene (BAIB) (59.13 g, 184.2 mmol)
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(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (1.92 g, 12.28 mmol)
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Dichloromethane (CH₂Cl₂) (205 ml total)
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Saturated aqueous solutions of Na₂S₂O₃ and NaCl
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Procedure:
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Combine (R)-3,4-dihydro-2H-pyran-2-methanol and BAIB in CH₂Cl₂ (105 ml) in a suitable reaction vessel.
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Stir the mixture at room temperature for 30 minutes.
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Add TEMPO to the reaction mixture.
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Continue stirring at room temperature for 5 hours. Monitor the reaction progress via thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with CH₂Cl₂ (100 ml).
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Transfer the mixture to a separatory funnel and wash with a saturated solution of Na₂S₂O₃ (100 ml).
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Perform two subsequent washes with a saturated solution of NaCl (2 x 50 ml).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde product.
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Conclusion
(3,4-Dihydro-2H-pyran-6-yl)methanol is a chemical entity for which comprehensive scientific data remains largely unpublished. However, by examining its well-documented isomer, (3,4-Dihydro-2H-pyran-2-yl)methanol, we gain significant insight into the chemical behavior of hydroxymethyl-dihydropyrans. These compounds are valuable bifunctional building blocks in organic synthesis. The strategic interplay between the reactive enol ether and the primary alcohol functionalities allows for their application as linkers, protecting group precursors, and key intermediates in the synthesis of medicinally relevant molecules. Further research into the 6-yl isomer is warranted to fully characterize its properties and potential applications.
References
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PubChem. (3,4-dihydro-2H-pyran-6-yl(oxan-2-yl)methanol). National Center for Biotechnology Information. Retrieved from [Link]
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Ji, X., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(24), 6888-6891. Available from: [Link]
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PubChem. 2H-Pyran, 3,4-dihydro-6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
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PubChem. 3,4-dihydro-2H-pyran-6-yl(pyrimidin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1988). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.
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Wikipedia. (2023). 3,4-Dihydropyran. Retrieved from [Link]
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- 4. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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